molecular formula C13H11F3N2 B2508742 N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 1038384-29-0

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine

Cat. No.: B2508742
CAS No.: 1038384-29-0
M. Wt: 252.24
InChI Key: NPZMYKQMTYZNRG-UHFFFAOYSA-N
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Description

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours. This reaction yields a mixture of N1-(5-ethoxy-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine and N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, which can be separated by chromatography . Repeating the reaction in dichloromethane leads to the sole formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine in higher yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing trifluoromethyl group, making the aromatic ring more susceptible to nucleophilic attack.

    Reduction: The nitro groups in the intermediate compounds can be reduced to amines using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as N,N-diisopropylethylamine and solvents like ethanol or dichloromethane are commonly used.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing nitro groups to amines.

Major Products

The major products formed from these reactions include various substituted benzenediamines, which can be further functionalized for specific applications .

Scientific Research Applications

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, π-π interactions, or other non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
  • N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

Uniqueness

The presence of both the trifluoromethyl group and the benzenediamine moiety provides a versatile platform for further functionalization and application in various fields .

Properties

IUPAC Name

2-N-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)17/h1-8,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZMYKQMTYZNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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